![molecular formula C13H26ClN5O5 B12836578 N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride CAS No. 1025023-08-8](/img/structure/B12836578.png)
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is a synthetic compound used in various scientific research applications. It is known for its unique chemical structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to the L-arginyl-glycine molecule. This compound is often used in peptide synthesis and other biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride typically involves the protection of the amino group of L-arginine with a Boc group, followed by coupling with glycine. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine. The reaction is usually carried out under nitrogen atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The use of advanced chromatography methods, such as high-performance liquid chromatography (HPLC), is common in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine, trifluoroacetic acid (TFA), N,N’-dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions include the deprotected amine form of the compound and various peptide derivatives when used in coupling reactions .
Applications De Recherche Scientifique
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medical Research: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialized peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride involves its role as a protected amino acid derivative. The Boc group protects the amino group of L-arginine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the peptides synthesized using this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
- N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-D-tryptophan
- N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is unique due to its specific combination of L-arginine and glycine, which makes it particularly useful in the synthesis of arginine-rich peptides. Its Boc protection allows for selective deprotection and subsequent reactions, making it a versatile tool in peptide chemistry .
Propriétés
Numéro CAS |
1025023-08-8 |
|---|---|
Formule moléculaire |
C13H26ClN5O5 |
Poids moléculaire |
367.83 g/mol |
Nom IUPAC |
2-[[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H25N5O5.ClH/c1-13(2,3)23-12(22)18-8(5-4-6-16-11(14)15)10(21)17-7-9(19)20;/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)(H4,14,15,16);1H/t8-;/m0./s1 |
Clé InChI |
LXAXUNQYMBWRLC-QRPNPIFTSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O.Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


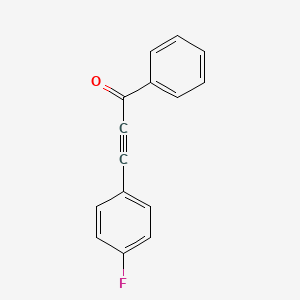
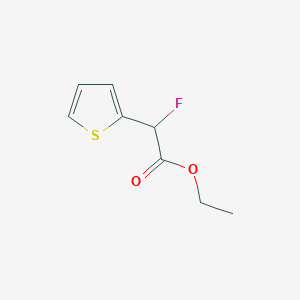
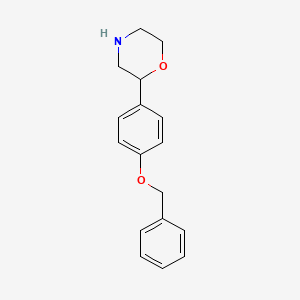
![6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B12836525.png)
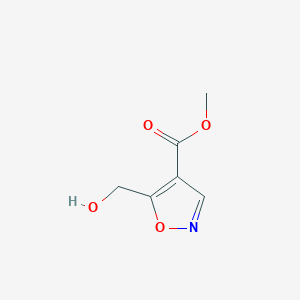
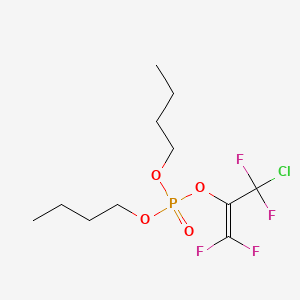
![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)
![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)


![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)


![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)
